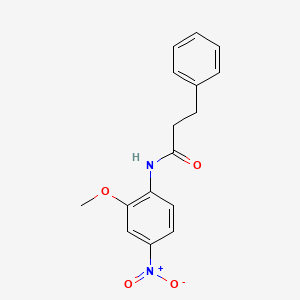

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide

Description

N-(2-Methoxy-4-Nitrophenyl)-3-Phenylpropanamide is an aromatic amide derivative characterized by a 3-phenylpropanamide backbone linked to a 2-methoxy-4-nitrophenyl group. The nitro (-NO₂) and methoxy (-OCH₃) substituents on the phenyl ring contribute to its electronic and steric properties, making it a compound of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-22-15-11-13(18(20)21)8-9-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRYVGITCMYHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387722 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-04-3 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The phenylpropanamide moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Reduction: Formation of N-(2-methoxy-4-aminophenyl)-3-phenylpropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action is believed to involve the destabilization of microtubules, which is critical for cell division .

Case Study: A study evaluated the antiproliferative effects of related compounds in MCF-7 cells, demonstrating significant activity linked to structural modifications around the nitrophenyl group .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Example Reaction: The compound can participate in nucleophilic substitutions, leading to derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Materials Science

Recent research has focused on the non-linear optical (NLO) properties of compounds similar to this compound. These properties are crucial for applications in photonics and optoelectronics.

Research Findings: Investigations into the electronic properties using density functional theory (DFT) have indicated that modifications to the nitrophenyl group can significantly enhance the NLO response of the compound .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the significance of this compound, a comparative analysis with structurally similar compounds is presented below.

Table 2: Comparison of Biological Activities

| Compound | Antiproliferative Activity (IC50 μM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Microtubule destabilization |

| Compound A (similar structure) | 25 | Apoptosis induction |

| Compound B (different substituents) | 30 | Inhibition of DNA synthesis |

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(2-Methoxy-4-Nitrophenyl)-3-Phenylpropanamide and Analogs

Key Observations:

Structural Modifications and Physical Properties :

- The spirocyclic analogs (e.g., 8b–k) exhibit higher melting points (68–196°C) due to rigid spiro frameworks, whereas styryl-substituted derivatives (e.g., 10.3) have lower melting points (40–42°C) owing to reduced crystallinity .

- Bulky substituents, such as the tetrahydropyran group in , likely decrease solubility in polar solvents compared to the target compound’s methoxy-nitrophenyl group.

Synthetic Efficiency :

- Derivatives with simple amide linkages (e.g., 32) achieve high yields (89%), while spirocyclic systems (8b–k) also show excellent yields (90–100%) due to optimized reaction conditions .

Functional Group Impact :

- The nitro group in N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide may enhance electrophilic reactivity compared to the methoxy-nitrophenyl group in the target compound.

- Hydroxamic acid derivatives (e.g., in ) exhibit antioxidant activity, a feature absent in the target compound due to the lack of hydroxamate functionality.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the following structural features:

- Functional Groups : The presence of a methoxy group, a nitro group, and an amide bond contributes to its reactivity and biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival.

- Case Study : A study demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of this compound has been explored extensively, particularly its ability to induce apoptosis in cancer cells.

- In Vitro Studies : In human breast cancer cell lines (e.g., MCF-7), this compound exhibited antiproliferative effects with IC values ranging from 20 to 40 µM. This suggests a promising role in cancer therapy .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 - 40 | Induction of apoptosis |

| MDA-MB-231 | 25 - 35 | Inhibition of tubulin polymerization |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical pathways such as those related to cell division and apoptosis.

- Tubulin Interaction : Studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Antiproliferative Effects

A recent study highlighted the compound's capacity to inhibit tubulin polymerization, which is essential for mitosis. This property was confirmed using flow cytometry and confocal microscopy techniques .

Antinociceptive Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential antinociceptive effects, showing promise in pain management models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.